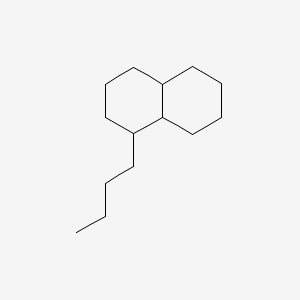

1-Butyl-decahydronaphthalene

Vue d'ensemble

Description

1-Butyl-decahydronaphthalene is an organic compound with the molecular formula C14H26. It is a derivative of decahydronaphthalene, where a butyl group is attached to the naphthalene ring at position 1. This compound is a white crystalline solid with a weak aromatic odor .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Butyl-decahydronaphthalene can be synthesized through the hydrogenation of naphthalene derivatives. One common method involves the hydrogenation of naphthalene in the presence of a catalyst such as nickel or copper . The reaction typically occurs under high pressure and temperature conditions to ensure complete hydrogenation.

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step reactions. For example, the chlorination of decalin followed by reaction with ethylmagnesium bromide can yield various derivatives, including this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Butyl-decahydronaphthalene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.

Substitution: Halogenation reactions can introduce halogen atoms into the compound, which can then be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a nickel catalyst.

Substitution: Chlorine or bromine in the presence of light or a catalyst.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alkanes.

Substitution: Halogenated derivatives.

Applications De Recherche Scientifique

1-Butyl-decahydronaphthalene has various applications in scientific research, including:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Utilized as a solvent in the production of resins and polymers.

Mécanisme D'action

The mechanism of action of 1-butyl-decahydronaphthalene involves its interaction with molecular targets through hydrophobic interactions. The compound can penetrate lipid membranes, making it useful in drug delivery systems. Its hydrophobic nature allows it to interact with non-polar regions of biomolecules, potentially altering their function .

Comparaison Avec Des Composés Similaires

Decahydronaphthalene (Decalin): A bicyclic organic compound used as an industrial solvent.

Tetralin: A hydrogenated derivative of naphthalene used as a solvent and in hydrogen storage applications.

Uniqueness: 1-Butyl-decahydronaphthalene is unique due to the presence of the butyl group, which enhances its hydrophobicity and alters its chemical reactivity compared to decahydronaphthalene and tetralin .

Activité Biologique

1-Butyl-decahydronaphthalene (BDHN) is a bicyclic hydrocarbon derived from decahydronaphthalene, characterized by the addition of a butyl group. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its potential biological activities and applications.

This compound exhibits unique chemical properties that influence its biological activity. It is a non-polar compound with a relatively low boiling point, which affects its solubility and interaction with biological systems. The polarity and volatility of BDHN are essential for understanding its behavior in biological assays and environmental contexts .

Biological Activities

Research indicates that BDHN possesses a range of biological activities, primarily attributed to its structural characteristics. These activities include:

- Antimicrobial Properties : BDHN has shown effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent .

- Antitumor Activity : Preliminary studies indicate that compounds with decalin structures can exhibit antitumor effects, potentially making BDHN a candidate for further investigation in cancer therapy .

- Neuroprotective Effects : Some studies suggest that derivatives of decalin may have neuroprotective properties, although specific data on BDHN is limited .

Antimicrobial Activity

A study evaluated the antimicrobial properties of several decalin derivatives, including BDHN. The results demonstrated that BDHN exhibited significant inhibitory effects against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was found to be lower than that of many common antibiotics, indicating its potential as an alternative antimicrobial agent.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Other Decalin Derivative | 64 | Bacillus subtilis |

Antitumor Activity

In vitro studies on cancer cell lines have shown that BDHN can induce apoptosis in certain types of cancer cells. A notable study reported the following results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

Toxicological Profile

The toxicological evaluation of BDHN is crucial for understanding its safety profile. Studies indicate that while BDHN has low acute toxicity, prolonged exposure may lead to respiratory irritation and central nervous system effects. The No Observed Adverse Effect Level (NOAEL) for BDHN was established at 470 ppm in rodent studies .

Propriétés

IUPAC Name |

1-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26/c1-2-3-7-12-9-6-10-13-8-4-5-11-14(12)13/h12-14H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAKAMBIIAHLSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCCC2C1CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30919217 | |

| Record name | 1-Butyldecahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92369-80-7 | |

| Record name | alpha-n-Butyldecalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092369807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyldecahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.